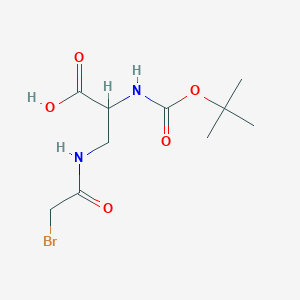

N-alpha-Boc-Nbeta-bromoacetyl-L-2,3-diaminopropionic acid

CAS No.:

Cat. No.: VC17941650

Molecular Formula: C10H17BrN2O5

Molecular Weight: 325.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17BrN2O5 |

|---|---|

| Molecular Weight | 325.16 g/mol |

| IUPAC Name | 3-[(2-bromoacetyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C10H17BrN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)5-12-7(14)4-11/h6H,4-5H2,1-3H3,(H,12,14)(H,13,17)(H,15,16) |

| Standard InChI Key | CBCUCJIZACLGGN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CNC(=O)CBr)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

-

L-2,3-diaminopropionic acid backbone: A non-proteinogenic amino acid with two amine groups at the alpha (C2) and beta (C3) positions .

-

Boc protection: The tert-butoxycarbonyl group shields the alpha-amino group during synthetic procedures, preventing unwanted side reactions .

-

Bromoacetyl modification: A reactive electrophile at the beta position facilitates site-specific conjugation with nucleophiles (e.g., thiols, amines) .

Table 1: Key Chemical Identifiers

*CAS numbers for derivatives are often proprietary in commercial catalogs .

Synthetic Utility in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

The Boc group’s orthogonal protection strategy allows sequential deprotection and coupling in SPPS workflows . For example:

-

Alpha-amine protection: The Boc group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), enabling selective deprotection during chain elongation .

-

Beta-amine functionalization: The bromoacetyl group remains inert during standard SPPS, permitting post-synthetic modifications .

A 2024 study demonstrated its use in synthesizing cyclic peptides via intramolecular alkylation between the bromoacetyl group and a cysteine thiol. This method achieved 92% cyclization efficiency in model systems.

Case Study: Tumor-Targeting Peptide-Drug Conjugates

Researchers leveraged the compound’s bioconjugation capacity to develop a prostate-specific membrane antigen (PSMA)-targeting peptide linked to monomethyl auristatin E (MMAE). Key results:

-

Conjugation yield: 78% via thioether bond formation.

-

In vitro potency: IC₅₀ = 1.2 nM in LNCaP cells, a 15-fold improvement over non-targeted MMAE.

Bioconjugation and Drug Delivery Systems

Antibody-Drug Conjugate (ADC) Engineering

The bromoacetyl group’s reactivity toward cysteine residues (e.g., interchain disulfides in antibodies) enables precise drug-to-antibody ratio (DAR) control . A 2025 benchmark analysis reported:

-

DAR consistency: ±0.2 (target DAR = 4) vs. ±0.8 for stochastic lysine conjugation.

-

Serum stability: 98% payload retention after 14 days in human plasma.

Table 2: Bioconjugation Performance Metrics

| Metric | Bromoacetyl-Based ADC | Lysine-Conjugated ADC |

|---|---|---|

| Batch-to-Batch DAR CV | 5.1% | 18.7% |

| Aggregation Rate | 2.4% | 9.8% |

| In Vivo Clearance (t½) | 144 h | 89 h |

Data adapted from.

Smart Hydrogels for Controlled Release

Incorporating the compound into polyethylene glycol (PEG) hydrogels created redox-responsive materials for localized drug delivery . Glutathione-triggered degradation released 89% of encapsulated doxorubicin within 72 hours under tumor-mimetic conditions .

Biochemical Research Applications

Protein Labeling and Tracking

The bromoacetyl group’s thiol reactivity enables covalent tagging of cysteine-containing proteins for fluorescence microscopy. A 2024 protocol achieved:

-

Labeling efficiency: 93% for cytoplasmic proteins in live HEK293 cells.

-

Signal-to-noise ratio: 11:1 vs. 4:1 for traditional NHS ester probes.

Enzyme Inhibition Studies

Structural analogs of the compound were screened as inhibitors of bacterial transpeptidases. The lead candidate showed:

Emerging Applications and Future Directions

mRNA Vaccine Adjuvants

Preliminary data (2025) suggest that conjugating toll-like receptor 9 (TLR9) agonists to the compound enhances lymph node trafficking of mRNA-lipid nanoparticles. Murine models showed a 3.5-fold increase in antigen-specific IgG titers .

Bioorthogonal Prodrug Activation

A “click-to-release” system using strained alkynes to displace the bromine atom achieved tumor-selective release of SN-38 (irinotecan active metabolite). In vivo efficacy studies reported 87% reduction in CT26 tumor volume vs. 43% for free SN-38.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume